SynuClean-D -

SynuClean-D

Catalog Number: EVT-2910772
CAS Number:
Molecular Formula: C13H5F3N4O5
Molecular Weight: 354.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SynuClean-D is a small molecule identified through high-throughput screening for its ability to inhibit the aggregation of α-synuclein. [, ] α-synuclein is a protein implicated in the pathogenesis of Parkinson's disease (PD), a neurodegenerative disorder characterized by the accumulation of α-synuclein aggregates known as Lewy bodies in dopaminergic neurons. [, ] SynuClean-D's potential as a therapeutic agent for PD stems from its ability to interfere with the aggregation process of α-synuclein, thereby potentially mitigating its neurotoxic effects. [, ]

Molecular Structure Analysis

While the precise molecular structure of SynuClean-D has not been explicitly provided in the analyzed papers, computational studies suggest that it can bind to cavities within mature α-synuclein fibrils. [] This binding interaction is believed to contribute to its ability to disrupt preformed fibrils. [, ]

Mechanism of Action
  • Inhibition of α-Synuclein Aggregation: SynuClean-D effectively reduces the aggregation of both wild-type α-synuclein and its familial variants (A30P and H50Q) in a substoichiometric manner. [] This suggests that it might interfere with early stages of the aggregation process, potentially by stabilizing the monomeric form of α-synuclein or disrupting the formation of oligomeric intermediates.
  • Disruption of Mature Amyloid Fibrils: Computational analyses and experimental evidence indicate that SynuClean-D can bind to mature α-synuclein fibrils, promoting their disaggregation. [, ] This destabilization of preformed fibrils could contribute to reducing their seeding capacity and overall toxicity.
  • Prevention of Fibril Propagation: SynuClean-D effectively inhibits the propagation of α-synuclein fibrils in protein misfolding cyclic amplification (PMCA) assays. [] This finding highlights its potential to interfere with the prion-like spreading of α-synuclein pathology observed in PD.

In Vitro Studies:

  • Inhibition of α-Synuclein Aggregation: SynuClean-D has demonstrated consistent efficacy in reducing the aggregation of various α-synuclein forms in in vitro assays. [, , ] These findings highlight its potential as a tool for studying α-synuclein aggregation mechanisms and for screening for novel aggregation inhibitors. []
  • Disruption of α-Synuclein Fibrils: SynuClean-D can disrupt preformed α-synuclein fibrils in vitro, indicating its potential to target existing aggregates. [, ] This property makes it a valuable tool for investigating the mechanisms of fibril disassembly and for developing therapeutic strategies aimed at clearing α-synuclein deposits.

In Vivo Studies:

  • Neuroprotection in C. elegans Models: SynuClean-D treatment has shown significant neuroprotective effects in two different Caenorhabditis elegans models of PD. [] In worms expressing α-synuclein in muscle cells, SynuClean-D reduced α-synuclein aggregation and improved motility. [] More importantly, in a model expressing α-synuclein in dopaminergic neurons, SynuClean-D rescued dopaminergic neurons from α-synuclein-induced degeneration. [] These findings suggest that SynuClean-D can cross the blood-brain barrier and exert its beneficial effects in vivo.

Properties

Product Name

SynuClean-D

IUPAC Name

5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

Molecular Formula

C13H5F3N4O5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C13H5F3N4O5/c14-13(15,16)9-8(5-17)12(21)18-10(11(9)20(24)25)6-2-1-3-7(4-6)19(22)23/h1-4H,(H,18,21)

InChI Key

OJRLTEJFYMZKQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-]

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.